Pentylidenecyclopentane
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Overview
Description
Pentylidenecyclopentane is an organic compound with the molecular formula C10H18. It is a cycloalkane derivative, specifically a cyclopentane ring with a pentylidene substituent. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentylidenecyclopentane can be synthesized through several methods. One common approach involves the reaction of cyclopentane with pentylidene chloride in the presence of a strong base, such as sodium hydride. The reaction typically occurs under reflux conditions, with the base facilitating the substitution of the chloride group by the cyclopentane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction between cyclopentane and pentylidene chloride. The reaction is carried out in a controlled environment to ensure optimal conditions for the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Pentylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure and temperature.
Substitution: Sodium hydroxide, sodium methoxide, reflux conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Pentylidenecyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cycloalkane reactivity.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pentylidenecyclopentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with a similar ring structure but without the pentylidene substituent.
Pentylcyclopentane: A related compound with a pentyl group attached to the cyclopentane ring.
Cyclohexane: Another cycloalkane with a six-membered ring, often used for comparison in studies of ring strain and reactivity.
Uniqueness
Pentylidenecyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
pentylidenecyclopentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTALBLZKWDFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335190 |
Source
|
Record name | Pentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53366-55-5 |
Source
|
Record name | Pentylidenecyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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